molecular formula C25H23Cl2N3OS B15097454 N-{1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide

N-{1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide

Cat. No.: B15097454
M. Wt: 484.4 g/mol
InChI Key: GKOASOORRLWNQC-UHFFFAOYSA-N
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Description

N-{1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide is a complex organic compound that features a benzimidazole core, a dichlorobenzyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2,6-dichlorobenzyl chloride in the presence of a base.

    Attachment of Methylsulfanyl Propyl Chain: The methylsulfanyl propyl chain can be attached through a thiol-ene reaction, where a thiol group reacts with an alkene under radical initiation conditions.

    Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-{1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-{1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their normal function. The dichlorobenzyl group enhances the compound’s ability to penetrate cell membranes, while the methylsulfanyl propyl chain may interact with thiol groups in proteins, leading to the formation of disulfide bonds and subsequent protein inactivation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.

    Dichlorobenzyl Compounds: Compounds such as dichlorobenzyl alcohol are used as antiseptics.

    Benzamides: Compounds like metoclopramide are used as antiemetics.

Uniqueness

N-{1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the dichlorobenzyl group enhances its antimicrobial activity, while the benzimidazole core provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C25H23Cl2N3OS

Molecular Weight

484.4 g/mol

IUPAC Name

N-[1-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]-3-methylsulfanylpropyl]benzamide

InChI

InChI=1S/C25H23Cl2N3OS/c1-32-15-14-22(29-25(31)17-8-3-2-4-9-17)24-28-21-12-5-6-13-23(21)30(24)16-18-19(26)10-7-11-20(18)27/h2-13,22H,14-16H2,1H3,(H,29,31)

InChI Key

GKOASOORRLWNQC-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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